Vildagliptin: A Comprehensive Physicochemical Profile for the Research Professional
Vildagliptin: A Comprehensive Physicochemical Profile for the Research Professional
For Immediate Release
This technical guide provides an in-depth analysis of the core physicochemical properties of vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
General Information
Vildagliptin is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is derived from its ability to inhibit the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) by the DPP-4 enzyme.[2] This inhibition leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3]
| Identifier | Value |
| IUPAC Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[4] |
| CAS Number | 274901-16-5[4][5] |
| Molecular Formula | C₁₇H₂₅N₃O₂[4][6][7] |
| Molecular Weight | 303.40 g/mol [7][8][9] |
Physicochemical Properties
A summary of the key physicochemical properties of vildagliptin is presented in the following table. These parameters are critical for understanding the drug's behavior in various physiological and pharmaceutical contexts.
| Property | Value | Method of Determination |
| Melting Point | 148-152 °C | Differential Scanning Calorimetry (DSC) |
| pKa | 9.03 (strongest basic) | Potentiometric Titration |
| LogP (Octanol/Water) | 0.9 | Shake-Flask Method |
| Water Solubility | Freely soluble | Equilibrium Solubility Measurement |
| Crystal Structure | Crystalline solid | X-ray Powder Diffraction (XRPD) |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of vildagliptin.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point of vildagliptin using differential scanning calorimetry.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of vildagliptin powder into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Instrument Calibration: Calibrate the DSC instrument using certified indium and zinc standards for temperature and enthalpy.
-
Experimental Conditions:
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.[9]
pKa Determination via Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of vildagliptin by potentiometric titration.
Methodology:
-
Sample Preparation: Prepare a 1 mM solution of vildagliptin in deionized water.[4][5]
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0.[4]
-
Titration Procedure:
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[12]
LogP Determination via Shake-Flask Method (OECD 107)
Objective: To determine the octanol-water partition coefficient (LogP) of vildagliptin using the shake-flask method.[1][6][7][13]
Methodology:
-
Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Sample Preparation: Prepare a stock solution of vildagliptin in the aqueous phase.
-
Partitioning:
-
Combine equal volumes of the n-octanol and aqueous vildagliptin solution in a separatory funnel.
-
Shake the funnel vigorously for a predetermined period to allow for partitioning equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Analysis: Determine the concentration of vildagliptin in both the aqueous and n-octanol phases using a validated analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of vildagliptin in the n-octanol phase to its concentration in the aqueous phase.
Aqueous Solubility Determination
Objective: To determine the aqueous solubility of vildagliptin.
Methodology:
-
Sample Preparation: Add an excess amount of vildagliptin to a known volume of deionized water in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Sample Processing: Filter or centrifuge the suspension to separate the undissolved solid.
-
Analysis: Determine the concentration of vildagliptin in the clear supernatant using a validated analytical method, such as HPLC-UV.[14]
-
Result: The aqueous solubility is reported as the concentration of the saturated solution.
Mechanism of Action and Signaling Pathway
Vildagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and GIP.[2] By inhibiting DPP-4, vildagliptin increases the circulating levels of active incretins.[2] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[15]
Caption: Vildagliptin's DPP-4 inhibition pathway.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the physicochemical characterization of a pharmaceutical compound like vildagliptin.
Caption: Physicochemical characterization workflow.
References
- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. oecd.org [oecd.org]
- 7. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 8. testinglab.com [testinglab.com]
- 9. Development of UV-Visible spectrophotometric method for the estimation of vildagliptin in different medium - J Pharm Biol Sci [jpbs.in]
- 10. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 11. scielo.br [scielo.br]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
